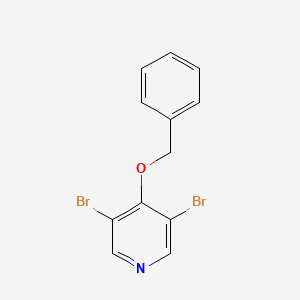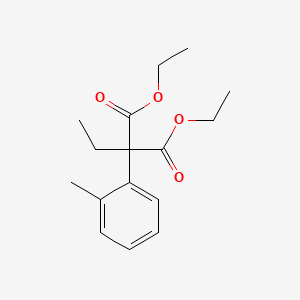
2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester is an organic compound belonging to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its complex structure, which includes an ethyl group, a methylphenyl group, and a propanedioic acid diethyl ester moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
2-Ethyl-2-(2-methylphenyl)propanedioic acid+Ethanol→2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester+Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes. These processes utilize large reactors where the reactants are continuously fed, and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-Ethyl-2-(2-methylphenyl)propanedioic acid and ethanol.
Reduction: 2-Ethyl-2-(2-methylphenyl)propanedioic acid diol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester depends on its specific application. In general, esters can act as prodrugs, which are inactive compounds that are metabolized in the body to produce an active drug. The ester group is hydrolyzed by enzymes such as esterases, releasing the active carboxylic acid. This process can target specific molecular pathways and receptors, leading to the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simple ester of malonic acid, commonly used in organic synthesis.
Diethyl ethylmalonate: Similar structure but with an ethyl group instead of a methylphenyl group.
Diethyl 2-allylmalonate: Contains an allyl group instead of a methylphenyl group.
Uniqueness
2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and potential biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C16H22O4 |
|---|---|
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
diethyl 2-ethyl-2-(2-methylphenyl)propanedioate |
InChI |
InChI=1S/C16H22O4/c1-5-16(14(17)19-6-2,15(18)20-7-3)13-11-9-8-10-12(13)4/h8-11H,5-7H2,1-4H3 |
InChI-Schlüssel |
YGQYAZDWUQYLTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1C)(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


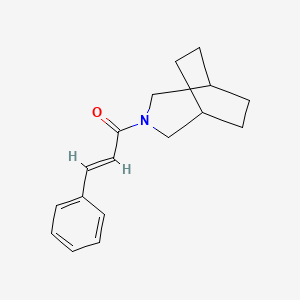
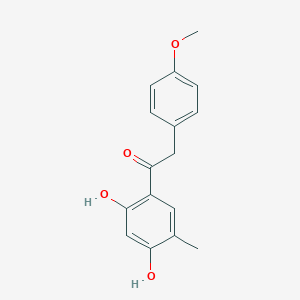
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one](/img/structure/B14754974.png)

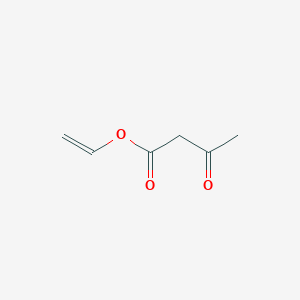


![Naphtho[2,3-f]quinoxaline](/img/structure/B14755003.png)
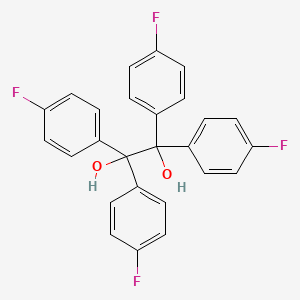
![[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14755020.png)

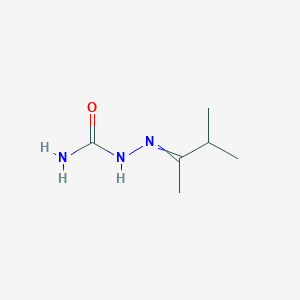
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide](/img/structure/B14755025.png)
